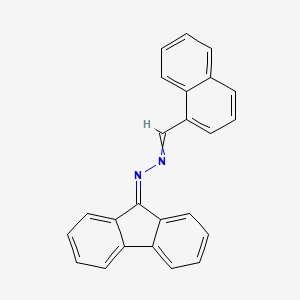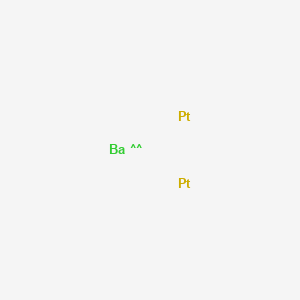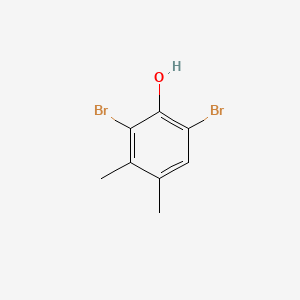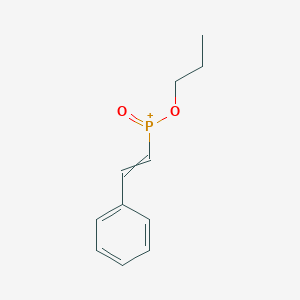
Oxo(2-phenylethenyl)propoxyphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxo(2-phenylethenyl)propoxyphosphanium is a phosphorus-containing organic compound It is characterized by the presence of a phosphonium group attached to a propoxy chain, which is further connected to a phenylethenyl group
準備方法
The synthesis of oxo(2-phenylethenyl)propoxyphosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylethenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
化学反応の分析
Oxo(2-phenylethenyl)propoxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydroformylation: The compound can participate in hydroformylation reactions to form aldehydes in the presence of catalysts like cobalt or rhodium
科学的研究の応用
Oxo(2-phenylethenyl)propoxyphosphanium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential as a bioisostere in drug design.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
作用機序
The mechanism of action of oxo(2-phenylethenyl)propoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interact with cellular components and disrupt normal functions .
類似化合物との比較
Oxo(2-phenylethenyl)propoxyphosphanium can be compared to other phosphorus-containing compounds such as:
Phosphinic acids: These compounds have similar bioisosteric properties and are used in drug design and catalysis.
Phosphonates: Known for their stability and ability to form strong bonds with metal ions, phosphonates are used in various industrial applications.
Phosphine oxides: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science
特性
CAS番号 |
18788-84-6 |
|---|---|
分子式 |
C11H14O2P+ |
分子量 |
209.20 g/mol |
IUPAC名 |
oxo-(2-phenylethenyl)-propoxyphosphanium |
InChI |
InChI=1S/C11H14O2P/c1-2-9-13-14(12)10-8-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3/q+1 |
InChIキー |
YSAHTIDAKXLCNE-UHFFFAOYSA-N |
正規SMILES |
CCCO[P+](=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


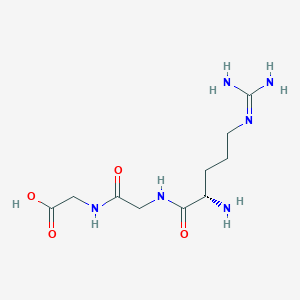



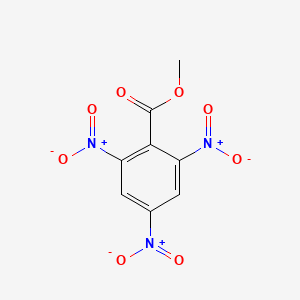
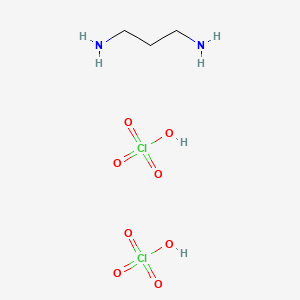

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
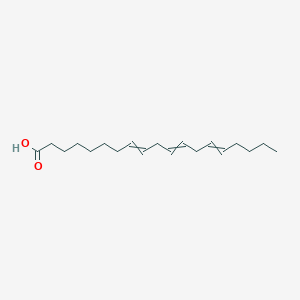
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
